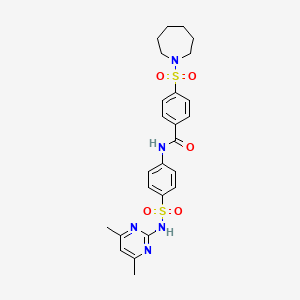
4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
描述
This compound features a benzamide core substituted with an azepane sulfonyl group and a sulfamoyl-linked 4,6-dimethylpyrimidin-2-yl moiety. The presence of both sulfonyl and sulfamoyl groups may influence solubility, stability, and intermolecular interactions .
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S2/c1-18-17-19(2)27-25(26-18)29-36(32,33)22-13-9-21(10-14-22)28-24(31)20-7-11-23(12-8-20)37(34,35)30-15-5-3-4-6-16-30/h7-14,17H,3-6,15-16H2,1-2H3,(H,28,31)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVNRHMDRRVCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
- Pyrimidine Derivative : Often associated with various pharmacological activities, including anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The sulfonamide moiety is known for inhibiting enzymes such as carbonic anhydrase and urease, while the azepane ring may facilitate binding to various receptors or enzymes. The exact pathways and interactions are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptor sites that alter physiological responses.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Preliminary studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. In particular, studies have highlighted its ability to inhibit urease, an enzyme critical for nitrogen metabolism in bacteria. The IC50 values for related compounds indicate strong inhibitory effects, suggesting that this compound could be effective against urease-dependent pathogens .
Anticancer Activity
Compounds with similar structural features have been evaluated for anticancer properties. The presence of the pyrimidine moiety is particularly noteworthy as it has been linked to anticancer activity in various studies. The exact mechanisms by which this compound exerts anticancer effects remain to be fully elucidated but may involve modulation of cell proliferation pathways .
Case Studies and Research Findings
Several studies have examined the biological activity of compounds related to this compound:
- Antibacterial Screening : A study evaluated several sulfonamide derivatives and found varying degrees of antibacterial activity against multiple strains. Compounds were tested for their minimum inhibitory concentration (MIC), revealing promising candidates for further development .
- Enzyme Inhibition Studies : Research demonstrated that certain derivatives exhibited potent urease inhibition, with IC50 values significantly lower than standard inhibitors . This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.
- Anticancer Evaluation : Investigations into the anticancer properties of structurally similar compounds indicated that they could induce apoptosis in cancer cell lines, although specific results for this compound are still pending .
Data Summary Table
相似化合物的比较
Substituent Effects on Physical Properties
The following table compares the target compound with structurally related analogues from the evidence:
Key Observations :
- Ring Systems : The azepane ring in the target compound introduces greater conformational flexibility compared to the rigid 2-oxotetrahydrofuran ring in compounds 5f and 5i. This flexibility may affect binding affinity in biological systems.
- Substituent Effects : Chloro-substituted 5i exhibits a higher melting point (256–258°C) than fluoro-substituted 5f (236–237°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- Molecular Weight : The target compound’s larger size (~550 g/mol) compared to analogues (406–422 g/mol) may influence pharmacokinetics, such as membrane permeability or metabolic stability.
Sulfonamide/Sulfamoyl Group Variations
- Target Compound: The sulfamoyl group links the benzamide to the 4,6-dimethylpyrimidin-2-yl moiety, a structural motif also seen in sulfonamide antibiotics like sulfadimethylpyrimidine (synonym: sulfamethazine) .
- Biological Implications: Sulfonamides are known to inhibit enzymes (e.g., carbonic anhydrase) via sulfamoyl interactions. The pyrimidine group in the target compound may target pyrimidine-binding enzymes or receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


